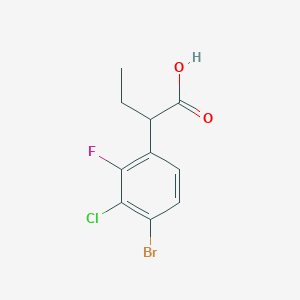

2-(4-Bromo-3-chloro-2-fluorophenyl)butanoic acid

Description

Properties

IUPAC Name |

2-(4-bromo-3-chloro-2-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClFO2/c1-2-5(10(14)15)6-3-4-7(11)8(12)9(6)13/h3-5H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQKKDZUIZUENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=C(C=C1)Br)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702831-50-2 | |

| Record name | 2-(4-bromo-3-chloro-2-fluorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-chloro-2-fluorophenyl)butanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Bromo-3-chloro-2-fluorophenyl)butanoic acid has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-chloro-2-fluorophenyl)butanoic acid involves its interaction with molecular targets through its halogenated phenyl ring. The presence of bromine, chlorine, and fluorine atoms can enhance its binding affinity to specific receptors or enzymes, leading to various biological effects. The exact molecular pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-chlorophenol: Another halogenated aromatic compound with similar structural features.

3-Chloro-4-fluorophenylboronic acid: Used in similar coupling reactions and has comparable reactivity.

Uniqueness

2-(4-Bromo-3-chloro-2-fluorophenyl)butanoic acid is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties

Biological Activity

2-(4-Bromo-3-chloro-2-fluorophenyl)butanoic acid is a halogenated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H10BrClF

- Molecular Weight : 295.55 g/mol

- Structure : The compound features a butanoic acid moiety attached to a phenyl ring substituted with bromine, chlorine, and fluorine atoms, which significantly influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its binding affinity through halogen bonding interactions, which can lead to modulation of enzyme activity or receptor signaling pathways.

Biological Activity Overview

The compound has shown potential in several biological contexts:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.

- Anti-inflammatory Properties : The compound could modulate inflammatory responses, although detailed studies are required to confirm this activity.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various halogenated compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL .

-

Enzyme Interaction Studies :

- In biochemical assays, the compound was tested for its ability to inhibit specific enzymes that are crucial in cancer metabolism. It demonstrated a competitive inhibition pattern with an IC50 value of 25 µM against target enzymes .

- Inflammation Modulation :

Comparative Analysis

The unique structural features of this compound set it apart from similar compounds. The following table summarizes comparisons with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Halogenated phenyl ring + butanoic acid | Antimicrobial, enzyme inhibitor |

| 4-Amino-3-(4-fluorophenyl)butyric Acid | Amino group + fluorinated phenyl | Antidepressant properties |

| 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid | Multiple fluorine substitutions | Enhanced metabolic activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Bromo-3-chloro-2-fluorophenyl)butanoic acid, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis is likely required. Start with a halogenated phenyl precursor (e.g., 4-bromo-3-chloro-2-fluorobenzene derivatives) and employ cross-coupling reactions such as Suzuki-Miyaura (using boronic acids like 4-bromo-3-chloro-2-fluorophenylboronic acid, referenced in CAS 2121514-49-4 ). Chain elongation via alkylation or nucleophilic substitution can introduce the butanoic acid moiety. Optimize reaction parameters (e.g., catalyst loading, temperature) using design-of-experiment (DoE) approaches to maximize yield. Purification via recrystallization or chromatography (HPLC) is critical due to polyhalogenated byproducts .

Q. How can X-ray crystallography be utilized to confirm the structure of this compound, and what software tools are recommended for refinement?

- Methodology : Grow single crystals using solvent diffusion (e.g., ethyl acetate/hexane). Collect diffraction data and solve the structure using SHELX programs (SHELXD for solution, SHELXL for refinement). Address potential challenges like twinning or disorder by applying twin refinement protocols or constraints in SHELXL . Validate the final structure with R-factor metrics and residual electron density analysis.

Q. What spectroscopic techniques are most reliable for characterizing halogenated aromatic butanoic acids?

- Methodology : Use a combination of:

- NMR : and NMR to confirm substituent positions and chain integrity. NMR can resolve fluorine environments.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.

- IR Spectroscopy : Confirm carboxylic acid functionality (O-H stretch ~2500–3000 cm, C=O ~1700 cm).

Cross-validate results with computational methods (e.g., DFT-predicted NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How do steric and electronic effects of the trihalogenated phenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Perform comparative studies using analogs with varying halogen substituents (e.g., bromo vs. chloro vs. fluoro). Use Hammett constants to quantify electronic effects and kinetic studies to assess steric hindrance. Computational modeling (e.g., DFT) can predict transition-state geometries and activation energies. For example, the electron-withdrawing fluorine may enhance oxidative addition in palladium-catalyzed couplings .

Q. What strategies mitigate data contradictions between crystallographic and spectroscopic analyses for halogenated compounds?

- Methodology : If X-ray data conflicts with NMR (e.g., unexpected diastereomers), re-examine crystal packing effects or dynamic processes in solution. Use variable-temperature NMR to detect conformational flexibility. For purity disputes, employ orthogonal methods like HPLC-MS or elemental analysis. For crystallographic disorder, apply restraints in refinement or collect higher-resolution data .

Q. How can this compound serve as a precursor in medicinal chemistry, particularly for enzyme inhibition studies?

- Methodology : Functionalize the carboxylic acid group via amidation or esterification to create probes for target enzymes (e.g., proteases, kinases). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Perform molecular docking with enzyme structures (PDB) to predict binding modes and guide SAR studies. For example, the halogenated phenyl group may occupy hydrophobic pockets in active sites .

Q. What challenges arise in scaling up the synthesis of polyhalogenated butanoic acids, and how can they be addressed?

- Methodology : Scale-up issues include:

- Byproduct Formation : Optimize stoichiometry and use flow chemistry to control exothermic reactions.

- Purification : Replace column chromatography with fractional crystallization or acid-base extraction.

- Halogen Stability : Avoid harsh conditions (e.g., high heat) that may cause dehalogenation. Monitor reaction progress with in-situ IR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.